molecular formula C17H13N3O3 B14759622 1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol CAS No. 6410-15-7

1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol

Cat. No.: B14759622
CAS No.: 6410-15-7
M. Wt: 307.30 g/mol
InChI Key: SKNAIYBSHVWTDJ-UHFFFAOYSA-N
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Description

1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes. Azo compounds like this one are significant in various industrial applications due to their stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methyl-5-nitroaniline to form the corresponding diazonium salt. This intermediate is then coupled with naphthalen-2-ol under alkaline conditions to yield the target azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The diazonium salt is generated in situ and immediately reacted with naphthalen-2-ol to prevent decomposition. The reaction is typically carried out at low temperatures to maintain the stability of the diazonium salt .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques.

    Biology: Employed in staining procedures to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol involves its interaction with molecular targets through its azo group. The compound can form complexes with metal ions, which can enhance its stability and reactivity. The azo group can also undergo redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol is unique due to the presence of both methyl and nitro groups on the phenyl ring. These substituents influence the compound’s electronic properties, making it distinct in terms of reactivity and stability compared to its analogs .

Properties

CAS No.

6410-15-7

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

1-[(2-methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H13N3O3/c1-11-6-8-13(20(22)23)10-15(11)18-19-17-14-5-3-2-4-12(14)7-9-16(17)21/h2-10,21H,1H3

InChI Key

SKNAIYBSHVWTDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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